2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Description
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal (CAS: 1563417-75-3) is an α,β-unsaturated aldehyde characterized by a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and a methyl substituent on the propenal chain. Its molecular formula is C₁₁H₉F₃O, with a molecular weight of 214.18 g/mol . Key properties include:
- XLogP3: 3.1 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors: 4 (oxygen and fluorine atoms)
- Rotatable Bonds: 2 (contributing to conformational flexibility) .
The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability, while the aldehyde moiety enables participation in condensation and nucleophilic addition reactions. These features make it a candidate for agrochemical and pharmaceutical applications, particularly in designing enzyme inhibitors or bioactive molecules .
Properties
IUPAC Name |
2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRLNFCFKXVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Synthesis via Aromatic Substitution and Aldehyde Formation
Step 1: Preparation of 2-(Trifluoromethyl)phenyl Precursors
- The trifluoromethyl group is introduced onto the aromatic ring via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the starting materials.
- A common approach involves using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, reacting with phenyl derivatives under radical or metal-catalyzed conditions.
Step 2: Side Chain Elongation
- The phenyl ring bearing the trifluoromethyl group is then subjected to a chain extension to introduce the methyl group at the 2-position, often through Friedel-Crafts alkylation or via directed ortho-lithiation followed by methylation.
Step 3: Formation of the Prop-2-enal Chain
- The aldehyde group is introduced through oxidation of the corresponding alcohol or aldehyde precursor, typically using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.
- Alternatively, Wittig or Horner–Wadsworth–Emmons reactions can be employed to install the enal moiety selectively.
Method 3: Alternative Route via Nitro Precursors
According to patent CN102491906A, an alternative synthetic route involves:
- Starting from nitro-substituted aromatic compounds.
- Sequential reduction, nitration, and trifluoromethylation steps.
- Final oxidation to aldehyde using oxidizing agents like potassium permanganate or chromium-based reagents.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reactions | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Phenyl derivatives with trifluoromethyl groups | Aromatic substitution, oxidation | Trifluoromethylating agents, oxidants | Not specified | Suitable for lab-scale synthesis |
| 2 | Commercial aromatic compounds | Aminolysis, methylation, hydrogenation | Organic solvents, Pd/C catalyst | >68% (optimized) | Industrial applicability |
| 3 | Nitro aromatic compounds | Nitration, reduction, trifluoromethylation | N2 atmosphere, Pd catalysts | 90-95% | High purity, multi-step |
Research Findings and Optimization
- The patent CN103570558A reports an overall yield exceeding 68%, emphasizing the importance of solvent choice and reaction conditions, such as temperature control during methylation and hydrogenation.
- The synthesis route is optimized for industrial scalability, with environmentally benign solvents and catalysts.
- The use of catalytic hydrogenation under mild conditions (25–50°C, 0.1–0.5 MPa hydrogen pressure) improves selectivity and reduces by-products.
- Purification steps, including distillation and crystallization, are critical for high purity of the aldehyde.
Notes on Practical Implementation
- Raw Material Selection: Readily available phenyl trifluoromethyl derivatives and methylating agents are preferred.
- Reaction Environment: Inert atmospheres (nitrogen or argon) are necessary to prevent oxidation or side reactions.
- Catalyst Use: Palladium on carbon is common for hydrogenation, with catalyst loading optimized for maximum yield.
- Safety Considerations: Handling of trifluoromethylating agents and strong oxidizers requires appropriate safety protocols.
Scientific Research Applications
Overview
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal is an organic compound with the molecular formula C11H9F3O. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety. This structural configuration imparts unique chemical properties, making it valuable in various scientific research applications, particularly in chemistry, biology, and medicine.
Chemistry
- Intermediate in Synthesis : The compound is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are essential in organic synthesis.
- Building Block for New Materials : It serves as a precursor for developing novel materials and chemicals, including polymers and agrochemicals.
Biology
- Biological Activity : Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies show effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Antiparasitic Activity : Structural analogs have demonstrated significant antiparasitic effects, indicating potential for treating infections like Toxoplasma gondii.
Medicine
- Therapeutic Properties : The compound has been explored for its therapeutic properties, particularly:
- Anti-inflammatory Effects : Investigations suggest that it may reduce inflammation through specific molecular interactions.
- Anticancer Potential : Emerging research indicates that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of key signaling pathways (e.g., PI3K/AKT).
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of related compounds:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Kaempferol derivative 1 | Staphylococcus aureus | 0.5 |
| Trifluoromethyl chalcone B | Staphylococcus aureus | 1.5 |
These results indicate promising antibacterial properties that warrant further exploration.
Anticancer Properties
A notable study focused on the inhibition of caspases (caspase-3 and caspase-9), crucial enzymes in apoptosis:
| Compound | IC50 for Caspase-3 (ng/mL) | IC50 for Caspase-9 (ng/mL) |
|---|---|---|
| Compound A | 69.77 | Not applicable |
| Compound B | Not applicable | 17.58 |
These findings underscore the potential of this compound in cancer therapeutics.
Mechanism of Action
The mechanism by which 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key parameters of 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₉F₃O | 214.18 | -CF₃ (ortho), Methyl | Aldehyde | Agrochemicals, Pharmaceuticals |
| (2E)-2-(Methylthiomethyl)-3-phenylprop-2-enal | C₁₁H₁₂OS | 192.27 | -SCH₃, Phenyl | Aldehyde | Flavoring agents |
| 3-[2-(Trifluoromethyl)phenyl]propanal | C₁₀H₉F₃O | 202.18 | -CF₃ (ortho) | Aldehyde | Organic synthesis intermediates |
| 2-Methyl-3-(trifluoromethyl)phenylacetic acid | C₁₀H₉F₃O₂ | 218.17 | -CF₃ (meta), Methyl | Carboxylic acid | Pharmaceuticals |
| Cyflumetofen (example from agrochemistry) | C₂₀H₁₇F₆NO₃ | 433.35 | -CF₃, Ester, Cyano | Ester/Cyano | Acaricides |
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound enhances electrophilicity at the α,β-unsaturated aldehyde, favoring Michael addition or Diels-Alder reactions. In contrast, the methylthio group in (2E)-2-(methylthiomethyl)-3-phenylprop-2-enal introduces sulfur-based nucleophilicity, altering reactivity .
Functional Group Impact: Aldehyde vs. Carboxylic Acid: The carboxylic acid in 2-Methyl-3-(trifluoromethyl)phenylacetic acid increases hydrogen-bonding capacity, making it suitable for drug design targeting enzymes or receptors with polar active sites . Ester/Cyano Groups: Cyflumetofen’s ester and cyano groups enhance stability and bioactivity in agrochemical contexts, such as acaricide action .
Biological Activity
Introduction
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal, commonly referred to as a trifluoromethyl-substituted chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiparasitic, antibacterial, and potential anticancer properties. Various studies and case reports are reviewed to provide a comprehensive understanding of its effects.
Antiparasitic Activity
Recent studies have indicated that compounds derived from chalcones exhibit notable antiparasitic activities. For instance, cinnamaldehyde-derived acyl hydrazones have shown effectiveness against Toxoplasma gondii, with IC50 values significantly lower than those of standard treatments like atovaquone. Although this compound itself has not been directly tested against T. gondii, its structural analogs suggest potential efficacy due to similar mechanisms of action .
Table 1: Antiparasitic Activity of Chalcone Derivatives
| Compound | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Cinnamaldehyde | T. gondii | 0.63 | 11.5 |
| Acyl Hydrazone 1 | T. gondii | 1.1 | 17.3 |
| Atovaquone | T. gondii | <1 | - |
Antibacterial Activity
The antibacterial properties of chalcones have been well documented, particularly against Gram-positive bacteria such as Staphylococcus aureus. In a study examining various flavonoids and their derivatives, compounds similar to this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL against methicillin-resistant strains .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Kaempferol derivative 1 | S. aureus | 0.5 |
| Chalcone derivative A | S. epidermidis | 1.0 |
| Trifluoromethyl chalcone B | S. aureus | 1.5 |
Potential Anticancer Properties
Emerging research suggests that chalcones may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been shown to inhibit caspases involved in apoptosis pathways, indicating a potential for cancer therapeutic applications .
Case Study: Inhibition of Caspases
A study conducted on a series of chalcone derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced their ability to inhibit caspase-3 and caspase-9, crucial enzymes in the apoptotic pathway:
- Compound A : IC50 for caspase-3 = 69.77 ng/mL
- Compound B : IC50 for caspase-9 = 17.58 ng/mL
These findings highlight the importance of structural modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal be optimized for purity and yield?
- Methodological Answer : Use cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the trifluoromethylphenyl group. Purify via column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (retention time analysis) and LC-MS (m/z validation). For yield optimization, employ kinetic studies to identify rate-limiting steps, such as steric hindrance from the trifluoromethyl group .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish aldehyde protons (δ ~9-10 ppm) and trifluoromethyl-substituted aromatic protons (δ ~7-8 ppm).
- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100-1200 cm⁻¹).
- LC-MS : Validate molecular ion [M+H]+ and fragmentation patterns.
Cross-reference with crystallographic data (if available) using SHELX for refinement .
Q. How does the trifluoromethyl group influence the compound’s electronic properties?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electron density distribution. Compare frontier molecular orbitals (HOMO/LUMO) of the trifluoromethyl-substituted compound with non-fluorinated analogs. Experimental validation via cyclic voltammetry can quantify redox potentials, highlighting the electron-withdrawing effect of CF3 .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?
- Methodological Answer : Re-examine solvent effects (e.g., dielectric constant in DFT simulations) and steric parameters. For example, if DFT predicts nucleophilic attack at the aldehyde but experiments show no reactivity, assess solvent stabilization of transition states or competing pathways (e.g., enal isomerization). Use in situ Raman spectroscopy to monitor intermediate species .
Q. How can crystallographic data validate or challenge proposed reaction mechanisms involving this compound?
- Methodological Answer : Co-crystallize the compound with catalytic intermediates (e.g., transition-metal complexes) and solve the structure via SHELXD/SHELXL. Analyze bond lengths and angles to identify key interactions (e.g., η²-coordination of the enal to a metal center). Compare with mechanistic proposals from kinetic isotope effects or Hammett studies .
Q. What role does the trifluoromethyl group play in modulating biological activity in related compounds?
- Methodological Answer : Compare bioactivity (e.g., enzyme inhibition assays) of this compound with analogs lacking the CF3 group. Use molecular docking (AutoDock Vina) to assess binding affinity differences. Note that CF3 enhances metabolic stability and lipophilicity in drug-like molecules, as seen in patent compounds like EP 4,374,877 .
Q. How can computational modeling predict regioselectivity in derivatization reactions (e.g., Diels-Alder)?
- Methodological Answer : Calculate Fukui indices (for electrophilic/nucleophilic regions) and local softness parameters using DFT. For example, predict whether the α,β-unsaturated aldehyde undergoes 1,2- or 1,4-addition. Validate with experimental NMR kinetics (e.g., monitoring diastereomer ratios) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
